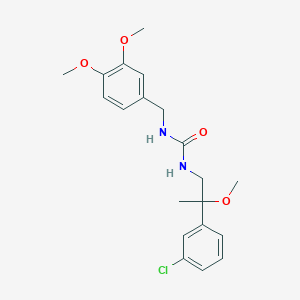
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethoxybenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. While the provided papers do not detail the synthesis of the specific compound , similar compounds, such as 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, have been synthesized and studied for their photodegradation properties . The synthesis of such compounds is often tailored to introduce specific functional groups that may affect their physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which is a functional group consisting of a carbonyl group flanked by two amine groups. The specific substituents attached to the urea core, such as chlorophenyl or methoxybenzyl groups, can significantly influence the molecule's reactivity and interactions with other molecules. The structure of the compound suggests potential sites for interactions and reactivity, which could be explored through computational modeling or X-ray crystallography, although such studies are not mentioned in the provided papers.
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including photodegradation, as discussed in the first paper . The study of the photodegradation of a related compound, 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea, in different media, suggests that the compound can break down under the influence of light, leading to products such as 2-chlorobenzamide, which can form DNA adducts. This indicates that the compound may also be susceptible to similar degradation pathways, potentially leading to various reaction products depending on the environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of chlorophenyl and methoxy groups can affect these properties by altering the compound's polarity and intermolecular interactions. The second paper does not directly relate to the compound but discusses a colorimetric procedure for uric acid assay, which indicates the importance of understanding the chemical properties of compounds for developing analytical methods. The compound's properties would need to be studied using techniques such as spectroscopy, chromatography, and thermal analysis to fully understand its behavior in different environments.
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4/c1-20(27-4,15-6-5-7-16(21)11-15)13-23-19(24)22-12-14-8-9-17(25-2)18(10-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVKRQXETCSZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethoxybenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

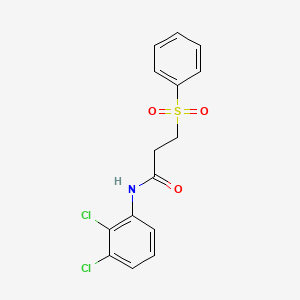
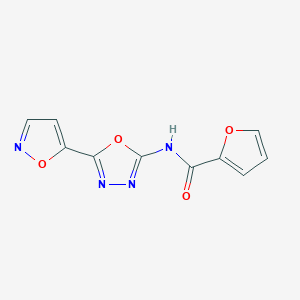
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3002981.png)
![2-Methyl-3-((pyridin-4-ylthio)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole dihydrochloride](/img/structure/B3002982.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3002983.png)
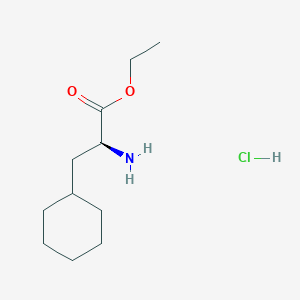
![2-[(3,5-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3002988.png)
![2-[3-(azepan-1-yl)piperidin-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B3002989.png)
![2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate](/img/structure/B3002991.png)
![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)
![2,2-dimethyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B3002995.png)
![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)
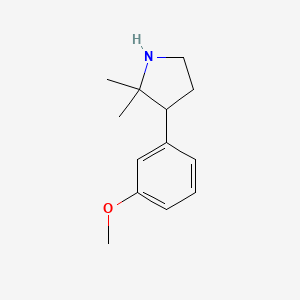
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3003002.png)